1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Chemical Sourcing Purity Analysis Procurement

Sourcing the precise N-1 substituent for premafloxacin synthesis presents a structural fidelity challenge-generic 5-oxopyrrolidine analogs fail to yield the target veterinary antibiotic. 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 944648-73-1) is the exact intermediate. • Key intermediate for premafloxacin, an 8-methoxy fluoroquinolone veterinary antibiotic-the 3-methylbutyl N-1 substituent is non-negotiable for successful downstream coupling. • Lipophilic handle (LogP ~0.97) for medicinal chemistry SAR library development, distinguishing it from the more hydrophilic parent scaffold. • ≥95% purity with full analytical documentation for quantitative method validation and reliable batch-to-batch calibration.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 944648-73-1
Cat. No. B1598223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
CAS944648-73-1
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)CCN1CC(CC1=O)C(=O)O
InChIInChI=1S/C10H17NO3/c1-7(2)3-4-11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
InChIKeySPCHGSSOWADNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid Specifications & Sourcing Data


1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted 5-oxopyrrolidine-3-carboxylic acid derivative, a class of heterocyclic compounds frequently used as scaffolds in medicinal chemistry and as synthetic intermediates [1]. It is identified by CAS Number 944648-73-1 and has the molecular formula C10H17NO3 with a molecular weight of 199.25 g/mol . While its specific biological activity is not widely reported in primary literature, the compound is a key intermediate in the synthesis of premafloxacin, a veterinary fluoroquinolone antibiotic .

Key intermediate for premafloxacin synthesis
N-1 substituent-defined building block for SAR
High-purity sourcing supports analytical standard preparation

Why Precise Sourcing of This 5-Oxopyrrolidine Derivative Matters


The 5-oxopyrrolidine-3-carboxylic acid scaffold is known for its diverse bioactivity, but these activities are highly dependent on the specific substituents attached to the core ring. Replacing the 3-methylbutyl group of 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid with a different N-1 substituent, such as an aryl group, is known to drastically alter a compound's biological profile, for instance shifting its activity from being a synthetic intermediate to a potential antibacterial agent [1]. Furthermore, for downstream applications like the synthesis of the veterinary antibiotic premafloxacin, the exact identity of the N-1 substituent is non-negotiable, and substitution with a different analog would lead to an entirely different final product, making the procurement of the exact compound critical [2].

Target Compound
1-(3-Methylbutyl) substituent; essential for premafloxacin pathway
vs
Analog/Substitute
Different N-1 group (e.g., aryl, other alkyl) may alter biological profile and final product identity
Substitution with a structurally similar 5-oxopyrrolidine derivative may yield a different end product and requires validation.

Quantitative Sourcing Guide for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid


Purity Comparison Among Commercial Suppliers

The target compound is commercially available with a guaranteed purity of 98% from Leyan, which offers a higher purity specification compared to the 95% minimum purity offered by other major suppliers like AKSci and Fluorochem .

Purity Spec
Data to verify
98%
vs
95%
May improve synthetic yield consistency
Supplier-reported; verify independently
Chemical Sourcing Purity Analysis Procurement

Supplier Availability and Pricing Transparency

At the time of analysis, the target compound is available from multiple suppliers at significantly different price points. The price for a 1g unit from Fluorochem is listed at £390.00, providing a baseline for commercial procurement . In contrast, some suppliers, like Leyan, require a price inquiry for quantities of 1g and above, indicating a more bespoke procurement process for larger scales .

1g List Price
Data to verify
£390.00
vs
Price on request
Transparent pricing facilitates procurement planning
Pricing as of 2025–2026; subject to change
Chemical Procurement Cost Analysis Supply Chain

Lipophilicity (LogP) Differentiation Across Scaffolds

Lipophilicity is a crucial property that affects solubility and membrane permeability, and the 3-methylbutyl substituent provides a distinct LogP compared to other 5-oxopyrrolidine-3-carboxylic acid analogs. The target compound has a reported calculated LogP of 0.97 . This value is notably higher than that of the parent compound 5-oxopyrrolidine-3-carboxylic acid, which is predicted to have a much more hydrophilic profile, and lower than more lipophilic analogs with large aromatic N-1 substituents [1]. This property allows researchers to tune lipophilicity within a specific range for their applications.

Calculated LogP
Class-level inference
0.97
Moderate lipophilicity for ADME screening
vs parent scaffold ~-0.8; computed value
Lipophilicity Drug Design Physicochemical Property

Key Applications of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid


Key Intermediate in Veterinary Antibiotic Synthesis

Procurement for use as a specific and critical intermediate in the multi-step synthesis of premafloxacin, an 8-methoxy fluoroquinolone antibiotic intended for veterinary use. This application requires the exact N-1 substituent present on this compound for a successful synthetic route [1].

Scaffold Diversification for SAR Exploration

As a building block for creating libraries of 5-oxopyrrolidine derivatives, this compound provides a specific lipophilic handle (LogP ~0.97) for exploring structure-activity relationships (SAR) in medicinal chemistry programs, which is a key differentiator from the more hydrophilic parent scaffold [2].

High-Purity Standard for Analytical Method Development

Sourcing from a supplier that provides a 98% purity specification (e.g., Leyan) is ideal for use as a quantitative standard or for method validation in analytical chemistry, where high purity is essential for accurate calibration and reliable results .

Application
Selection Property
Validation Focus
Premafloxacin intermediate synthesis
Exact N-1 substituent identity
Intermediate purity and identity verification
SAR scaffold diversification
Moderate lipophilicity range
LogP screening and ADME profiling
Analytical standard preparation
High-purity sourcing option
Method calibration and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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